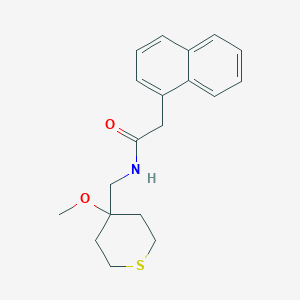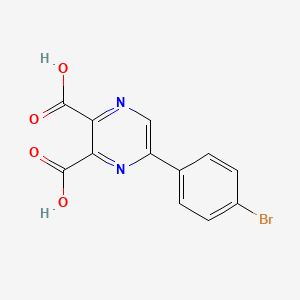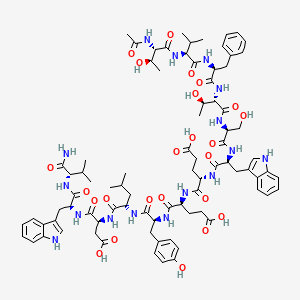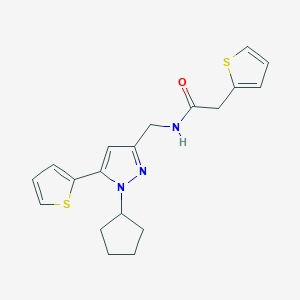![molecular formula C20H24ClN7O3 B2665787 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2665787.png)
2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-276293 is a chemical compound known for its significant role in scientific research, particularly in the fields of biology and medicine. It is a selective inhibitor of Rho-associated protein kinase, which plays a crucial role in various cellular functions, including smooth muscle contraction, cell migration, and proliferation .
Scientific Research Applications
WAY-276293 has a wide range of applications in scientific research:
Biology: It is used to study the role of Rho-associated protein kinase in cellular processes such as cell migration, proliferation, and apoptosis.
Medicine: The compound is investigated for its potential therapeutic applications in treating diseases like cancer, cardiovascular disorders, and neurological conditions.
Chemistry: WAY-276293 serves as a valuable tool in chemical research for studying enzyme inhibition and protein interactions.
Industry: The compound’s properties make it useful in developing new pharmaceuticals and therapeutic agents.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-276293 involves several steps, starting from commercially available starting materials. The key steps include the formation of the cyclohexane ring and the introduction of the aminoethyl and pyridyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of WAY-276293 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
WAY-276293 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert WAY-276293 into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Mechanism of Action
WAY-276293 exerts its effects by inhibiting Rho-associated protein kinase. This inhibition leads to the modulation of various cellular pathways, including those involved in smooth muscle contraction, cell migration, and proliferation. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Fasudil: A compound with similar inhibitory effects on Rho-associated protein kinase, used in treating cardiovascular diseases.
Uniqueness
WAY-276293 is unique due to its high selectivity and potency as an inhibitor of Rho-associated protein kinase. This makes it a valuable tool in research for studying specific cellular processes and developing targeted therapies.
Properties
IUPAC Name |
2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O3/c1-24-18-17(19(30)25(2)20(24)31)28(11-15(22)29)16(23-18)12-26-6-8-27(9-7-26)14-5-3-4-13(21)10-14/h3-5,10H,6-9,11-12H2,1-2H3,(H2,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZCXBJAVKXASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)


![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2665709.png)
![N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2665711.png)

![N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2665716.png)

![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)
![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2665721.png)
![ethyl 4-({[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2665723.png)
![3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B2665725.png)


